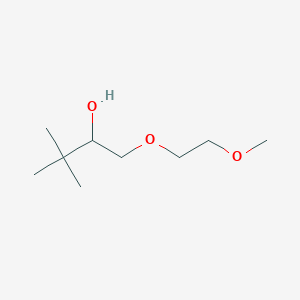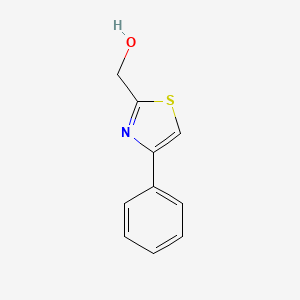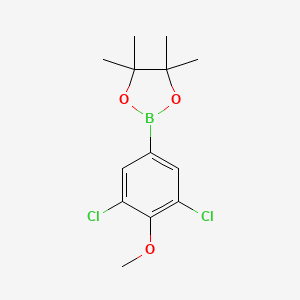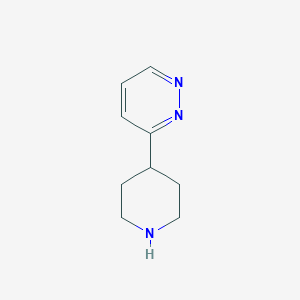
1-(5-Méthyl-1,3,4-oxadiazol-2-yl)éthan-1-ol
Vue d'ensemble
Description
1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol is a useful research compound. Its molecular formula is C5H8N2O2 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antibactérienne
Les dérivés du 1,3,4-oxadiazole ont été rapportés comme présentant une activité antibactérienne significative . La présence du cycle 1,3,4-oxadiazole dans la structure de ces composés contribue à leurs propriétés antibactériennes.
Activité antifongique
En plus de leurs propriétés antibactériennes, les dérivés du 1,3,4-oxadiazole présentent également une activité antifongique . Cela les rend précieux dans le développement de nouveaux médicaments antifongiques.
Propriétés analgésiques et anti-inflammatoires
Des composés contenant des noyaux de 1,3,4-oxadiazole se sont avérés posséder des propriétés analgésiques et anti-inflammatoires . Cela suggère des applications potentielles dans le traitement de la douleur et de l'inflammation.
Propriétés antivirales
Les dérivés du 1,3,4-oxadiazole ont également été rapportés comme présentant des propriétés antivirales . Cela ouvre des possibilités pour leur utilisation dans le développement de nouveaux médicaments antiviraux.
Activité anticancéreuse
Les dérivés du 1,3,4-oxadiazole ont montré un potentiel en tant qu'agents anticancéreux . Leur capacité à inhiber la croissance des cellules cancéreuses en fait des candidats prometteurs pour la thérapie anticancéreuse.
Propriétés antihypertensives
Ces composés se sont également avérés avoir des propriétés antihypertensives . Cela suggère qu'ils pourraient être utilisés dans le traitement de l'hypertension artérielle.
Propriétés anticonvulsivantes
Les dérivés du 1,3,4-oxadiazole ont été rapportés comme présentant des propriétés anticonvulsivantes . Cela indique des applications potentielles dans le traitement de l'épilepsie et d'autres troubles convulsifs.
Propriétés antidiabétiques
Enfin, les dérivés du 1,3,4-oxadiazole ont également montré des propriétés antidiabétiques . Cela suggère des applications potentielles dans le traitement du diabète.
Mécanisme D'action
1,3,4-Oxadiazoles are five-membered heterocyclic compounds containing an oxygen atom and two nitrogen atoms. They have been found to exhibit a variety of biological activities, including antiviral, antibacterial, anti-inflammatory, antipyretic, antitubercular, central nervous system depressants, anticancer, diuretic, analgesic, antiemetic, and anticonvulsive properties .
The exact mechanism of action would depend on the specific compound and its targets within the body. For example, some 1,3,4-oxadiazoles might interact with certain enzymes or receptors, altering their function and leading to the observed biological effects .
The pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body, would also depend on the specific compound. Factors such as the compound’s solubility, stability, and molecular size could all influence its pharmacokinetics .
The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For example, the compound might be more stable and effective under certain conditions .
Analyse Biochimique
Biochemical Properties
1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antibacterial and anticancer activities . It interacts with enzymes such as DNA gyrase and topoisomerase, inhibiting their activity and thereby preventing bacterial DNA replication and cell division . Additionally, 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol can bind to proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
The effects of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Furthermore, 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol can inhibit the growth of bacterial cells by disrupting their cell wall synthesis and metabolic processes .
Molecular Mechanism
At the molecular level, 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity and preventing substrate binding . This compound also interacts with DNA, causing structural changes that hinder replication and transcription processes . Additionally, 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol can modulate gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . In vitro and in vivo studies have demonstrated that 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol can maintain its biological activity over extended periods, making it a promising candidate for long-term applications .
Dosage Effects in Animal Models
The effects of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively inhibits bacterial growth and cancer cell proliferation . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications .
Metabolic Pathways
1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into active and inactive metabolites . The metabolic flux and levels of metabolites can influence the compound’s efficacy and toxicity, highlighting the need for comprehensive metabolic studies .
Transport and Distribution
The transport and distribution of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross cell membranes via passive diffusion and active transport mechanisms, allowing it to reach its target sites . Once inside the cells, it can localize to specific organelles, such as the nucleus and mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can accumulate in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol can localize to mitochondria, influencing mitochondrial function and promoting apoptosis in cancer cells .
Propriétés
IUPAC Name |
1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-3(8)5-7-6-4(2)9-5/h3,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUWYKIMDAACPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311316-81-0 | |
| Record name | 1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465156.png)
![4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B1465157.png)

![2-[4-(Aminomethyl)-3-chlorophenyl]-2-propanol](/img/structure/B1465161.png)


![cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465166.png)


